(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate

説明

BenchChem offers high-quality (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

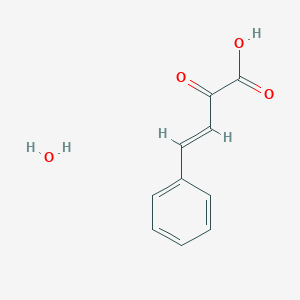

(E)-2-oxo-4-phenylbut-3-enoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3.H2O/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-7H,(H,12,13);1H2/b7-6+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNUOVLUOQBREL-UHDJGPCESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(3E)-2-Oxo-4-phenylbut-3-enoic Acid Hydrate: Chemical Architecture and Biochemical Utility

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and biological applications of (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate .

Executive Summary

(3E)-2-oxo-4-phenylbut-3-enoic acid (also known as benzylidenepyruvic acid ) is a pivotal

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound exists primarily in the (E)-configuration (trans), which is thermodynamically favored due to the steric minimization between the phenyl ring and the

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate |

| Common Synonyms | Benzylidenepyruvic acid; 4-Phenyl-2-oxobut-3-enoic acid; Phenylbutenoic acid keto-derivative |

| CAS Number | 17451-19-3 (Hydrate); 1914-59-6 (Anhydrous) |

| Molecular Formula | |

| Molecular Weight | 194.18 g/mol (Hydrate); 176.17 g/mol (Anhydrous) |

| SMILES | O=C(O)C(=O)/C=C/C1=CC=CC=C1 |

Physicochemical Profile[8]

-

Appearance: Pale yellow to ochre crystalline solid. The color arises from the extended

-conjugation system (phenyl + alkene + ketone). -

Melting Point: ~57–60 °C (Anhydrous/Hydrate mix). Note: High purity anhydrous forms may exhibit higher melting points, but the compound is prone to decarboxylation upon heating.

-

Solubility:

-

High: DMSO, Ethanol, Methanol.

-

Moderate: Chloroform, Ethyl Acetate.

-

Low: Water (acidic pH). Solubility increases significantly at neutral/basic pH due to carboxylate deprotonation (

).

-

-

Stability: The compound is an

-keto acid and is susceptible to oxidative decarboxylation and polymerization (via the Michael acceptor alkene). It must be stored at -20°C or 2–8°C under desiccation.

Synthetic Route & Purification

The industrial and laboratory standard for synthesis is the Claisen-Schmidt Aldol Condensation between benzaldehyde and pyruvate under basic conditions.

Reaction Mechanism

-

Enolization: Base removes a proton from the methyl group of pyruvate (C3), forming an enolate.

-

Nucleophilic Attack: The pyruvate enolate attacks the carbonyl carbon of benzaldehyde.

-

Dehydration: Spontaneous elimination of water (E1cB mechanism) drives the equilibrium toward the conjugated (E)-alkene product.

Protocol (Laboratory Scale)

-

Reagents: Sodium Pyruvate (1.0 eq), Benzaldehyde (1.0 eq), KOH (aqueous, 2.0 eq), Methanol (solvent).

-

Procedure:

-

Dissolve sodium pyruvate in minimal water/methanol.

-

Add benzaldehyde slowly at 0°C.

-

Add aqueous KOH dropwise, maintaining temperature <10°C to prevent polymerization.

-

Stir at room temperature for 3–5 hours (solution turns yellow).

-

Workup: Acidify with cold 2M HCl to pH ~1. The yellow precipitate (free acid) forms immediately.

-

Purification: Recrystallize from Benzene/Petroleum Ether or Ethanol/Water.

-

Figure 1: Synthetic pathway via Claisen-Schmidt condensation.

Spectroscopic Characterization

Validation of the structure relies on confirming the (E)-alkene geometry and the integrity of the

Nuclear Magnetic Resonance (NMR)

-

NMR (DMSO-

- 13.5–14.0 (br s, 1H): Carboxylic acid -OH .

-

7.85 (d,

- 7.70–7.40 (m, 5H): Phenyl aromatic protons.

-

7.25 (d,

-

NMR:

- 165.0: Carboxyl (C1).

- 185.0: Ketone (C2).

-

145.0: C4 alkene (

-

120.0: C3 alkene (

- 128-134: Aromatic carbons.

Mass Spectrometry (ESI-MS)

-

Negative Mode (

): m/z 175.04. -

Fragmentation: Loss of

(m/z 131) is a characteristic fragmentation pathway for

Biological Applications & Mechanism of Action

This compound is a potent Michael Acceptor and a structural mimic of phenylpyruvate. Its primary utility lies in studying enzymes that process aromatic enols.

Macrophage Migration Inhibitory Factor (MIF)

MIF is a pro-inflammatory cytokine with a unique enzymatic active site (phenylpyruvate tautomerase).[1]

-

Mechanism: MIF catalyzes the keto-enol tautomerization of phenylpyruvate. (3E)-2-oxo-4-phenylbut-3-enoic acid mimics the enol form of the substrate.

-

Inhibition: The electrophilic C3-C4 double bond (Michael acceptor) can undergo nucleophilic attack by the catalytic N-terminal Proline-1 of MIF, leading to covalent or tight-binding reversible inhibition. This blocks MIF's tautomerase activity and downstream inflammatory signaling.

Metabolic Transport

As a monocarboxylate with a hydrophobic tail, it is a substrate for Monocarboxylate Transporters (MCTs) , specifically MCT1 and MCT4, allowing it to penetrate cell membranes and interfere with intracellular pyruvate metabolism (e.g., Pyruvate Dehydrogenase or Lactate Dehydrogenase competitive inhibition).

Figure 2: Mechanism of MIF inhibition via Michael addition.

Handling, Safety, & Stability

Safety Protocols

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves).

-

Specific Risk: As a Michael acceptor, it is a potential skin sensitizer (alkylating agent).

Storage & Stability

-

Hygroscopicity: The "hydrate" form indicates affinity for atmospheric moisture. Store in a desiccator.

-

Temperature: -20°C is preferred for long-term storage to prevent polymerization of the double bond.

-

Solution Stability: Unstable in basic aqueous solutions for prolonged periods (retro-aldol degradation). Prepare fresh in buffer immediately before use.

References

-

Sigma-Aldrich. (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate Product Sheet. Link

-

PubChem. Compound Summary: (E)-2-oxo-4-phenylbut-3-enoic acid (CID 5356206). Link

-

ChemicalBook. 1914-59-6 Chemical Properties and Melting Point Data. Link

-

Biotransformation Studies. Pyruvate decarboxylase catalyzed synthesis of phenylacetylcarbinol. (Contextual reference for benzaldehyde/pyruvate reactivity). Link

-

MIF Inhibitor Context. Small molecule inhibitors of macrophage migration inhibitory factor (MIF). (Structural analog context). Link

Sources

Targeting Metabolic and Epigenetic Nodes: A Technical Guide to Alpha-Keto Acid Derivatives

Topic: Biological activity of alpha-keto acid derivatives in enzymatic pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Alpha-keto acids (AKAs) are not merely transient metabolic intermediates; they are potent pharmacophores capable of modulating critical signaling nodes. From the mitochondrial branched-chain alpha-keto acid dehydrogenase (BCKDH) complex to the nuclear JmjC histone demethylases, the alpha-keto motif serves as a master regulator. This guide dissects the structural mechanisms of AKAs, their utility as bioisosteres in drug design, and provides validated protocols for their synthesis and biological evaluation.

Mechanistic Foundations: The Alpha-Keto Pharmacophore

The biological activity of alpha-keto acid derivatives stems from two primary chemical reactivities: bidentate metal chelation and electrophilic trap formation . Understanding these modes of action is prerequisite to rational drug design.

Bidentate Metal Chelation (The "Warhead" Mechanism)

In metalloenzymes, particularly Fe(II)-dependent dioxygenases (e.g., JmjC histone demethylases, TET enzymes), the alpha-keto acid moiety acts as a competitive inhibitor against the co-substrate 2-oxoglutarate (2-OG).

-

Mechanism: The C-1 carboxylate and C-2 ketone oxygen atoms coordinate the active site Fe(II) in a bidentate fashion.

-

Causality: This occupation blocks the binding of O2 and 2-OG, preventing the formation of the ferryl (Fe(IV)=O) intermediate required for substrate oxidation.

-

Design Consequence: Modifications to the C-1 or C-2 position often abolish activity, whereas substitution at C-3 or C-4 allows for specificity tuning.

Electrophilic Trap (Covalent Reversibility)

In serine/threonine proteases or esterases, the C-2 carbonyl carbon is highly electrophilic due to the electron-withdrawing effect of the adjacent carboxyl group.

-

Mechanism: The active site nucleophile (e.g., Ser-OH or Cys-SH) attacks the C-2 ketone, forming a reversible hemiketal or hemithioacetal transition state analog.

-

Application: This is the basis for alpha-ketoamide inhibitors used in proteasome inhibition and viral protease targeting (e.g., HCV protease inhibitors).

Critical Enzymatic Pathways

Epigenetic Regulation: JmjC Histone Demethylases

The JmjC domain-containing proteins demethylate lysine residues on histones (e.g., H3K9me3), regulating gene expression.[1]

-

Pathway Logic: 2-OG + O2 + Methylated-Histone

Succinate + CO2 + Demethylated-Histone. -

Inhibition: Synthetic AKAs (e.g., N-oxalylglycine derivatives) mimic 2-OG.[2]

-

Therapeutic Relevance: Overexpression of KDMs (e.g., KDM4C) is linked to oncogenesis. Inhibitors must balance potency with selectivity against other 2-OG oxygenases (like PHD2).

Metabolic Regulation: The BCKDH Complex

The Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of AKAs derived from Leucine, Isoleucine, and Valine.

-

Regulation: Activity is controlled by phosphorylation (inactivation by BCKDH kinase) and dephosphorylation (activation by BCKDH phosphatase).[3]

-

Pathology: Accumulation of AKAs leads to cytotoxicity (Maple Syrup Urine Disease).

-

Drug Target: Allosteric inhibitors of BCKDH kinase (e.g., BT2) promote AKA clearance.

Visualization: JmjC Catalytic Cycle & Inhibition

Figure 1: Catalytic cycle of JmjC histone demethylases showing the competitive entry point for alpha-keto acid inhibitors.

Drug Design: Bioisosteres & Stability

A major limitation of AKAs is rapid oxidative decarboxylation in vivo and poor membrane permeability due to ionization.

Bioisosteric Strategies

To enhance stability while retaining the pharmacophore:

-

Alpha-Ketoamides: Replacing the carboxyl -OH with an amine (-NHR).

-

Benefit: Increases stability against decarboxylation; allows addition of hydrophobic groups (R) to target the "prime" side of the active site.

-

-

Esters (Prodrugs): Masking the carboxylate (e.g., octyl esters).

-

Benefit: Facilitates cell entry. Intracellular esterases hydrolyze it back to the active acid form.

-

-

Heterocyclic Mimetics: Replacing the carboxylate with a hydroxypyridinone or tetrazole.

Quantitative Comparison of Derivatives

Table 1: Structure-Activity Relationship (SAR) of AKA derivatives against KDM4A.

| Compound Class | R-Group Modification | IC50 (µM) | Cell Permeability | Stability (t1/2 plasma) |

| Native 2-OG | None | ~5-10 | Low | < 10 min |

| N-Oxalylglycine (NOG) | Amide linker | 0.8 | Low | Moderate |

| IOX1 (Acid) | Hydroxyquinoline | 0.2 | Low | High |

| IOX1 (Octyl Ester) | Ester prodrug | 4.0* | High | High (as ester) |

| Alpha-Ketoamide | Benzyl-amide | 12.5 | Moderate | > 60 min |

*Note: Higher IC50 in cell-free assay due to lack of hydrolysis, but significantly higher potency in cell-based assays.

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis of Alpha-Keto Acids

Rationale: Chemical synthesis often requires harsh protection/deprotection steps. Enzymatic oxidation using L-amino acid deaminase (LAAD) is stereospecific and operates under mild conditions.

Reagents:

-

L-Amino Acid precursor (10 mM)

-

Purified LAAD enzyme (e.g., from Proteus myxofaciens)

-

Catalase (to scavenge H2O2 byproduct)

-

Buffer: 50 mM Tris-HCl, pH 7.5

Workflow:

-

Reaction Mix: Dissolve 10 mM L-amino acid in 50 mL buffer. Add 500 U Catalase.

-

Initiation: Add 0.5 mg/mL LAAD. Incubate at 37°C with orbital shaking (200 rpm) to ensure oxygenation.

-

Monitoring: At 0, 30, 60, 120 min, withdraw 100 µL aliquots. Derivatize with 2,4-dinitrophenylhydrazine (DNPH).

-

Termination: Acidify with 1M HCl to pH 2.0 to precipitate the enzyme. Centrifuge at 10,000 x g.

-

Purification: Extract supernatant with ethyl acetate (3x). Evaporate solvent. Recrystallize.

Validation:

-

Confirm structure via 13C-NMR (distinct ketone carbonyl peak ~190-200 ppm).

Protocol B: Fluorescence Polarization (FP) Assay for KDM Inhibition

Rationale: FP is a homogeneous, self-validating method to measure the displacement of a tracer (fluorescently labeled histone peptide) by the inhibitor.

Materials:

-

Enzyme: Recombinant KDM4A (100 nM).

-

Tracer: FITC-labeled H3K9me3 peptide (10 nM).

-

Assay Buffer: 50 mM HEPES pH 7.5, 50 µM Fe(II), 100 µM Ascorbate.

Step-by-Step:

-

Plate Setup: Use black 384-well low-binding plates.

-

Inhibitor Addition: Serial dilute AKA derivatives in DMSO. Transfer 1 µL to wells.

-

Enzyme Mix: Add 10 µL of KDM4A solution. Incubate 15 min at RT.

-

Tracer Addition: Add 10 µL of FITC-peptide.

-

Readout: Measure FP (Ex 485 nm / Em 528 nm) after 30 min.

-

Data Analysis: Plot mP (milli-polarization) vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response curve to determine IC50.

Self-Validation Check:

-

Z-Factor: Must be > 0.5.

-

Reference Control: Run N-oxalylglycine (NOG) as a positive control (Expected IC50 ~1 µM).

Visualization: Experimental Workflow

Figure 2: Integrated workflow for the synthesis and validation of alpha-keto acid inhibitors.

References

-

Regulation of the branched-chain alpha-ketoacid dehydrogenase and elucidation of a molecular basis for maple syrup urine disease. Source: PubMed (Adv Enzyme Regul). URL:[Link]

-

Targeting histone lysine demethylases — Progress, challenges, and the future. Source: PubMed Central (PMC). URL:[Link]

-

A cell-permeable ester derivative of the JmjC histone demethylase inhibitor IOX1. Source: PubMed.[4] URL:[Link]

-

Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. Source: PubMed Central (PMC). URL:[Link]

-

Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Source: PubMed Central (PMC). URL:[Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Source: PubMed Central (PMC). URL:[Link]

Sources

- 1. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Michael-Acceptor-Properties-of-2-oxo-4-phenylbut-3-enoic-acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering distinct advantages in terms of potency, duration of action, and the ability to target challenging proteins. At the heart of many of these inhibitors lies a "warhead," an electrophilic functional group designed to form a stable bond with a nucleophilic amino acid residue on the target protein. Among the most utilized warheads are α,β-unsaturated carbonyl compounds, which act as Michael acceptors. This guide provides an in-depth technical analysis of 2-oxo-4-phenylbut-3-enoic acid, a representative α,β-unsaturated keto acid, exploring its fundamental physicochemical properties, its reactivity as a Michael acceptor, and the experimental methodologies required to characterize its interactions with biological systems. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry, chemical biology, and drug development, providing both foundational knowledge and practical, field-proven protocols.

Introduction: The Renaissance of Covalent Inhibitors

Historically, the deliberate design of covalent drugs was often avoided due to concerns about off-target reactivity and potential immunogenicity. However, a deeper understanding of protein structure and reaction kinetics has led to a new era of targeted covalent inhibitors (TCIs).[1][2] These modern covalent drugs achieve high selectivity by first forming a reversible, non-covalent complex with the target protein, which then facilitates an irreversible or reversible covalent bond formation with a nearby, strategically located nucleophilic amino acid, most commonly cysteine.[3][4]

The α,β-unsaturated carbonyl motif is a privileged scaffold for this purpose.[2][3] Its reactivity can be finely tuned through structural modifications to achieve a desirable balance between target engagement and off-target effects. This guide focuses on 2-oxo-4-phenylbut-3-enoic acid as a model system to dissect the critical attributes of this class of Michael acceptors.

Physicochemical and Structural Analysis

2-Oxo-4-phenylbut-3-enoic acid possesses a conjugated system comprising a phenyl group, an alkene, a ketone, and a carboxylic acid. This extended conjugation is central to its function as a Michael acceptor.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | [5] |

| Molecular Weight | 176.17 g/mol | [5] |

| CAS Number | 1914-59-6 | [5] |

| Appearance | Solid | |

| SMILES | O=C(O)C(/C=C/C1=CC=CC=C1)=O | [5] |

The key structural feature is the α,β-unsaturated keto acid moiety. The electron-withdrawing nature of the ketone and carboxylic acid groups polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and thus susceptible to nucleophilic attack. This process is known as a Michael addition or 1,4-conjugate addition.

The Michael Addition: Mechanism and Reactivity

The utility of 2-oxo-4-phenylbut-3-enoic acid as a covalent modifier hinges on its reaction with biological nucleophiles, particularly the thiol group of cysteine residues in proteins.[6]

Mechanism of Thiol-Michael Addition

The reaction proceeds via a base-catalyzed, two-step mechanism.[7]

-

Nucleophilic Attack: Under physiological conditions (pH ~7.4), a fraction of cysteine residues exists in the more nucleophilic thiolate form (S⁻). The thiolate anion attacks the electrophilic β-carbon of the α,β-unsaturated system. This forms a transient, resonance-stabilized carbanion intermediate.[7]

-

Protonation: The carbanion is rapidly protonated by a proton donor, typically a water molecule, to yield the stable, covalently modified cysteine residue.

Caption: Mechanism of Thiol-Michael Addition.

Factors Influencing Reactivity

The rate and selectivity of the Michael addition are governed by several factors:

-

Electrophilicity: The inherent reactivity of the Michael acceptor is paramount. The electrophilicity of the β-carbon in 2-oxo-4-phenylbut-3-enoic acid is enhanced by the dual electron-withdrawing effects of the adjacent ketone and the vinylogous carboxylic acid.

-

Nucleophilicity: The reactivity of the target cysteine is highly dependent on its local microenvironment within the protein. The pKa of the cysteine thiol group determines the concentration of the reactive thiolate anion at a given pH. Residues in pockets with a higher local pH or adjacent basic residues will exhibit enhanced nucleophilicity.

-

Reversibility: While often considered irreversible, the thiol-Michael addition can be reversible.[8][9] The stability of the resulting covalent adduct is influenced by the substituents on the Michael acceptor.[8] This property can be exploited to design reversible covalent inhibitors with improved safety profiles.[9]

Experimental Characterization Workflows

A multi-faceted approach is required to fully characterize the Michael acceptor properties of a compound like 2-oxo-4-phenylbut-3-enoic acid. This involves kinetic analysis to determine reactivity, mass spectrometry to confirm covalent modification, and cellular assays to assess target engagement and biological consequences.

Caption: Workflow for Characterizing a Michael Acceptor.

Protocol 1: Kinetic Analysis of Reactivity

This protocol determines the intrinsic reactivity of the compound with a model thiol, such as glutathione (GSH), using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constant (k₂) for the reaction between 2-oxo-4-phenylbut-3-enoic acid and a model thiol.

Materials:

-

2-oxo-4-phenylbut-3-enoic acid

-

Glutathione (GSH)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

UV-Vis spectrophotometer with temperature control

Procedure:

-

Preparation of Stock Solutions: Prepare concentrated stock solutions of the compound and GSH in a suitable solvent (e.g., DMSO for the compound, buffer for GSH).

-

Reaction Setup: In a quartz cuvette, add phosphate buffer and the compound stock solution to achieve the desired final concentration (e.g., 50 µM). Allow to equilibrate to the desired temperature (e.g., 25°C).

-

Initiation of Reaction: Add the GSH stock solution to the cuvette to initiate the reaction. The concentration of GSH should be in excess (e.g., 5-10 fold) to ensure pseudo-first-order kinetics.

-

Data Acquisition: Immediately begin monitoring the change in absorbance at a wavelength where the reactant or product has a distinct absorbance profile. The disappearance of the conjugated system often leads to a decrease in absorbance around 280-310 nm.

-

Data Analysis: Plot the natural logarithm of the absorbance versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of GSH.

Causality: Using a model thiol like GSH provides a standardized measure of the compound's intrinsic electrophilicity, allowing for comparison across different Michael acceptors.[7][10] Maintaining pseudo-first-order conditions simplifies the kinetic analysis.

Protocol 2: Mass Spectrometry for Covalent Adduct Confirmation

This protocol uses mass spectrometry (MS) to confirm that the compound forms a covalent adduct with a target protein and to identify the specific amino acid residue that is modified.

Objective: To verify covalent bond formation and identify the site of modification.

Materials:

-

Target protein

-

2-oxo-4-phenylbut-3-enoic acid

-

Reaction buffer (e.g., PBS or Tris, pH 7.4)

-

LC-MS system (e.g., Q-TOF or Orbitrap)

-

Protease (e.g., Trypsin)

-

Dithiothreitol (DTT) and Iodoacetamide (IAA) for disulfide bond reduction and alkylation

Procedure:

Part A: Intact Protein Analysis

-

Incubation: Incubate the target protein (e.g., 10 µM) with an excess of the compound (e.g., 100 µM) in the reaction buffer for a defined period (e.g., 1-2 hours) at a controlled temperature. Include a control sample with protein and DMSO only.

-

Sample Cleanup: Desalt the samples using a C4 ZipTip or similar method to remove excess compound and buffer salts.

-

MS Analysis: Analyze the samples by direct infusion or LC-MS. Look for a mass increase in the deconvoluted spectrum corresponding to the molecular weight of the compound (176.17 Da).[11] This provides initial evidence of covalent modification.[12][13]

Part B: Peptide Mapping (Bottom-Up Proteomics)

-

Denaturation & Digestion: Following incubation (Step A1), denature the protein, reduce disulfide bonds with DTT, and alkylate free cysteines with IAA. Digest the protein into smaller peptides using a protease like trypsin.

-

LC-MS/MS Analysis: Separate the resulting peptides using reverse-phase liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

-

Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein sequence. Specify a variable modification on cysteine (or other potential nucleophiles) corresponding to the mass of the compound (+176.0422 Da for C₁₀H₈O₃). The software will identify the specific peptide and, via fragmentation analysis, the exact residue that has been modified.

Self-Validation: The intact mass analysis provides a quick check for binding stoichiometry.[11] The subsequent peptide mapping experiment precisely localizes the modification, confirming the target residue and providing a high degree of confidence in the result.[12][14]

Potential Biological Targets and Therapeutic Applications

The reactivity of α,β-unsaturated carbonyl compounds makes them valuable warheads for targeting proteins implicated in various diseases.[3] For instance, compounds with similar reactive moieties have been successfully developed as inhibitors for kinases and other enzymes.

-

Kinase Inhibitors: Many kinase inhibitors target a non-catalytic cysteine residue located near the ATP-binding pocket. The formation of a covalent bond can provide high potency and prolonged inhibition. Examples include inhibitors of Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR).[3]

-

Anti-inflammatory Agents: Dimethyl fumarate, which contains a Michael acceptor, is used to treat multiple sclerosis. Its mechanism is thought to involve the modification of cysteine residues on proteins involved in inflammatory pathways.[3]

-

Anticancer Agents: Numerous covalent anticancer drugs utilize Michael acceptors to target proteins involved in cell proliferation and survival pathways.[2][3][15]

While specific protein targets for 2-oxo-4-phenylbut-3-enoic acid itself are not extensively documented in the provided search results, its structural motif is representative of warheads used in established therapeutic agents. Its reactivity profile suggests it could be incorporated into larger molecules to target proteins with accessible cysteine residues, potentially in oncology or immunology.

Conclusion and Future Directions

2-Oxo-4-phenylbut-3-enoic acid serves as an excellent model for understanding the core principles of Michael acceptors in covalent drug design. Its reactivity is conferred by the α,β-unsaturated keto acid system, which is amenable to nucleophilic attack by residues such as cysteine. The comprehensive characterization of such compounds, employing a combination of kinetic, mass spectrometric, and cellular techniques, is essential for the rational design of next-generation targeted covalent inhibitors.

Future research in this area will likely focus on:

-

Tuning Reactivity: Systematically modifying the structure of the phenyl ring and the carbonyl system to fine-tune electrophilicity, thereby optimizing the balance between on-target activity and off-target toxicity.

-

Exploring Reversibility: Designing derivatives that exhibit reversible covalent binding to broaden the scope of potential targets and improve safety profiles.[9]

-

Target Identification: Using chemoproteomic platforms to identify the cellular targets of novel Michael acceptors, uncovering new biological pathways and therapeutic opportunities.

By applying the principles and protocols outlined in this guide, researchers can effectively harness the power of Michael acceptors like 2-oxo-4-phenylbut-3-enoic acid to advance the field of covalent drug discovery.

References

-

Huang, S., Kim, K., et al. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Polymer Chemistry. Available at: [Link]

-

Huang, S., Kim, K., et al. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PMC. Available at: [Link]

-

Gao, Y., et al. (2016). Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. The Journal of Organic Chemistry. Available at: [Link]

-

Bradshaw, J. M., et al. (2014). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society. Available at: [Link]

-

Limpikirati, P., et al. (2021). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. PMC. Available at: [Link]

-

Semantic Scholar. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Available at: [Link]

-

Limpikirati, P., et al. (2021). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. JoVE. Available at: [Link]

-

Sargsyan, Y., et al. (2022). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. MDPI. Available at: [Link]

-

Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Available at: [Link]

-

Sutanto, F., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. PMC. Available at: [Link]

-

ProQuest. (n.d.). Studies of protein covalent modifications using mass spectrometry. Available at: [Link]

- Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.

-

LaMarr, W., et al. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. Available at: [Link]

-

Johnson, D. S., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Available at: [Link]

-

Stombers, R., et al. (2015). Harnessing redox cross-reactivity to profile distinct cysteine modifications. PMC. Available at: [Link]

-

Sutanto, F., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. ResearchGate. Available at: [Link]

-

ChemRxiv. (n.d.). α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. Available at: [Link]

-

de Gruiter, M., et al. (2022). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Available at: [Link]

-

ResearchGate. (2021). Synthesis of 4-oxo-4-(2-oxo-2H-chromen-3-yl)but-2-enoic acid (175). Available at: [Link]

-

PubChem. (n.d.). 2-Oxo-4-phenylbutyric acid. Available at: [Link]

-

Plaisance, K., et al. (2009). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. PubMed. Available at: [Link]

-

Zafaryab, M., et al. (2022). Phenolic Acids-Mediated Regulation of Molecular Targets in Ovarian Cancer: Current Understanding and Future Perspectives. PMC. Available at: [Link]

-

Uddin, M. S., et al. (2023). Targeting Cancer Hallmarks Using Selected Food Bioactive Compounds: Potentials for Preventive and Therapeutic Strategies. PMC. Available at: [Link]

-

Kamal, M. A., et al. (2022). Identification of therapeutically potential targets and their ligands for the treatment of OSCC. Frontiers in Pharmacology. Available at: [Link]

-

ResearchGate. (2019). behaviour of 4-(4-acetylaminophenyl)-4-oxo-but-2-enoic acid towards carba-and aza-nucleophiles and some reaction with the products. Available at: [Link]

-

MDPI. (2021). Molecular Targets of Natural Compounds with Anti-Cancer Properties. Available at: [Link]

-

American Chemical Society. (n.d.). Characterization of a cysteine-selective inhibitor of the bacterial fatty acid synthase enzyme enoyl-ACP reductase using mass spectrometry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemscene.com [chemscene.com]

- 6. Studies of protein covalent modifications using mass spectrometry - ProQuest [proquest.com]

- 7. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determining Michael acceptor reactivity from kinetic, mechanistic, and computational analysis for the base-catalyzed thiol-Michael reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry [jove.com]

- 14. news-medical.net [news-medical.net]

- 15. Identification of therapeutically potential targets and their ligands for the treatment of OSCC - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Covalent Modification Mechanisms of N-Terminal Proline Enzymes

Executive Summary

This technical guide analyzes the structural and kinetic mechanisms governing the covalent inhibition of the S9 family of serine proteases, specifically targeting Dipeptidyl Peptidase 4 (DPP4), Fibroblast Activation Protein

Structural Biology: The S9 Family Architecture

The S9 protease family is defined by a unique domain architecture that enforces substrate specificity for N-terminal proline residues.

The -Hydrolase and -Propeller Domains

These enzymes function as dimers, where each monomer consists of two distinct domains:

-

Catalytic Domain: A classic

-hydrolase fold containing the catalytic triad (Ser630-Asp708-His740 in DPP4). -

Regulatory Domain: An 8-bladed

-propeller domain that acts as a "gatekeeper."

The Proline Recognition Motif

The defining feature of this family is the hydrophobic pocket adjacent to the active site serine. This pocket is sterically constrained to accept the pyrrolidine ring of a proline residue at the P1 position.

-

Mechanism: The hydrophobic residues (e.g., Tyr547, Trp629 in DPP4) stabilize the proline ring, positioning the scissile bond (C-terminal to Pro) directly in line for nucleophilic attack by the catalytic Serine hydroxyl.

-

Substrate Gating: The

-propeller domain creates a narrow opening (approx. 20 Å), restricting access to small peptides (<30 residues for POP) or unfolded protein termini, preventing non-specific degradation of large folded proteins.

Mechanisms of Covalent Inhibition

Covalent inhibitors of S9 proteases utilize electrophilic "warheads" to trap the catalytic serine. The kinetic efficacy is defined by a two-step mechanism:

Where

The Nitrile Warhead (The Clinical Standard)

Nitrile-containing inhibitors (e.g., Vildagliptin, Saxagliptin) react with the Serine hydroxyl to form an imidate adduct.

-

Reversibility: Unlike the permanent phosphorylation by nerve agents, the imidate bond is reversible. However, the stability of this adduct dictates the residence time.

-

Saxagliptin (Reversible Covalent): Forms a highly stable adduct that dissociates slowly (

min), effectively "freezing" the enzyme. -

Vildagliptin (Pseudo-Irreversible): Often described as a "slow substrate." The imidate adduct can undergo hydrolysis, releasing the inhibitor as an inactive metabolite (acid). This is a "suicide substrate" mechanism where the drug is consumed.

Boronic Acids (The High-Affinity Option)

Boronic acids (e.g., Talabostat) act as transition state analogs. The boron atom accepts the electron pair from the Serine oxygen, forming a tetrahedral boronate adduct that mimics the tetrahedral intermediate of peptide hydrolysis. This interaction is typically reversible but exhibits extremely high affinity (

Visualizing the Catalytic Pathway

The following diagram illustrates the bifurcation between standard substrate turnover and covalent inhibition.

Caption: Kinetic bifurcation of S9 proteases. Substrates follow the upper catalytic cycle. Covalent inhibitors (red) trap the enzyme in a stable adduct (Imidate), which may slowly dissociate or undergo hydrolysis depending on the specific inhibitor chemistry.

Comparative Analysis of Key Inhibitors[1][2][3]

The following table synthesizes kinetic data for three representative inhibitors targeting the S9 family. Note the distinction between

| Inhibitor | Target | Warhead | Binding Mode | Residence Time ( | Mechanism Note | |

| Saxagliptin | DPP4 | Nitrile | Reversible Covalent | 1.3 | ~50 min | Forms stable enzyme-inhibitor complex; slow dissociation. |

| Vildagliptin | DPP4 | Nitrile | Pseudo-Irreversible | 3 - 13 | ~3.5 min | Rapidly hydrolyzes; acts as a "slow substrate" leading to metabolite. |

| KYP-2047 | POP | Prolyl-Nitrile | Reversible Covalent | 0.023 | N/A* | Highly potent; BBB penetrant; specific for Prolyl Oligopeptidase.[1] |

Data compiled from kinetic studies at 37°C.

Experimental Protocol: Determination of

To rigorously validate a covalent inhibitor, a continuous fluorogenic assay is required. This protocol allows for the calculation of the second-order rate constant (

Reagents & Setup

-

Enzyme: Recombinant Human DPP4 (or FAP/POP), final conc. 20 pM.[2]

-

Substrate: Z-Gly-Pro-AMC (7-amino-4-methylcoumarin).[3]

. -

Buffer: 25 mM HEPES, 140 mM NaCl, 1% BSA, pH 7.5.

-

Detection: Fluorescence Plate Reader (Ex: 360 nm / Em: 460 nm).[2]

-

Temperature: 37°C (Critical for accurate kinetic rates).

Step-by-Step Workflow

-

Preparation: Prepare a 2x Enzyme solution in assay buffer. Prepare 2x Inhibitor solutions (serial dilution, 8 points).

-

Pre-incubation (Optional but recommended): Mix Enzyme and Inhibitor 1:1 in a black 96-well plate. Incubate for varying times (

min) if performing a discontinuous assay. For continuous (preferred): -

Initiation: Add Substrate (final conc. =

) to the Enzyme+Inhibitor mix immediately. -

Measurement: Monitor fluorescence increase (RFU) continuously every 30 seconds for 60 minutes.

-

Data Analysis:

-

Plot RFU vs. Time for each inhibitor concentration

. -

Fit the progress curves to the integrated rate equation for slow-binding inhibition:

Where -

Plot

vs.

-

Automated Workflow Diagram

Caption: Workflow for determining kinetic parameters of covalent inhibitors. The continuous read method captures the time-dependent onset of inhibition (

Future Directions: Beyond Simple Inhibition

The covalent targeting of N-terminal proline enzymes is evolving into complex modalities.

FAP-Targeted Radioligands (FAPI)

Fibroblast Activation Protein (FAP) is highly expressed in the stroma of solid tumors.

-

Strategy: Use the covalent warhead (often a boronic acid or nitrile based on the FAP inhibitor UAMC-1110) as a "homing beacon."

-

Application: Conjugate the inhibitor to a chelator (e.g., DOTA) holding a radionuclide (

Ga for PET imaging or

Covalent PROTACs

While traditional PROTACs are non-covalent, "Covalent PROTACs" are emerging.[4][5]

-

Concept: A bifunctional molecule linking a covalent S9 inhibitor to an E3 ligase recruiter (e.g., Cereblon).

-

Advantage: The covalent bond to the target (e.g., DPP4) can drive the ternary complex formation even with weak reversible affinity, potentially allowing for the degradation of the enzyme rather than just inhibition.

References

-

Structural basis for dimerization, catalytic regulation, and substrate selectivity in S9D proteases. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Representative URL for S9 structural biology)

-

Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo. Source: BMC Pharmacology URL:[Link]

-

Discovery of covalent prolyl oligopeptidase boronic ester inhibitors. Source: European Journal of Medicinal Chemistry URL:[Link]

-

The Covalent Inhibition Mechanism of Antidiabetic Drugs—Vildagliptin vs Saxagliptin. Source: ACS Catalysis URL:[Link]

-

Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma. Source: Bioanalysis (PubMed) URL:[Link]

-

KYP-2047, an Inhibitor of Prolyl-Oligopeptidase, Reduces Glioblastoma Proliferation. Source:[1] Cancers (Basel) URL:[1][Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Assay in Summary_ki [bindingdb.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | MDPI [mdpi.com]

Literature review of 2-oxo-4-phenylbut-3-enoic acid synthesis pathways

A Technical Guide for Drug Development Professionals

Executive Summary

2-Oxo-4-phenylbut-3-enoic acid (also known as benzylidenepyruvic acid ) is a critical

This guide synthesizes the most robust production methodologies, moving beyond generic textbook descriptions to provide field-validated protocols. We contrast the scalable Base-Catalyzed Aldol Condensation with the highly specific Biocatalytic NahE Route , offering a decision framework for researchers optimizing for yield, purity, or "green" compliance.

Part 1: Chemical Synthesis – The Base-Catalyzed Aldol Route

Best for: Large-scale production, cost-efficiency, and accessibility.

The classical synthesis relies on the Claisen-Schmidt condensation between benzaldehyde and pyruvate. While conceptually simple, this pathway is prone to polymerization and self-condensation of pyruvate if pH and temperature are not rigorously controlled.

1.1 Mechanistic Insight

The reaction proceeds via the generation of a pyruvate enolate. The regioselectivity is driven by the acidity of the methyl protons (

Figure 1: Mechanism of base-catalyzed condensation showing enolate formation and subsequent dehydration.

1.2 Validated Protocol (Scalable)

Reagents:

-

Benzaldehyde (1.0 eq)

-

Sodium Pyruvate (1.0–1.2 eq)

-

Sodium Hydroxide (25% aq. solution) or KOH in Methanol

-

Solvent: Methanol/Water (1:1)

Step-by-Step Methodology:

-

Preparation: Dissolve sodium pyruvate (22 g, ~0.2 mol) in water (50 mL).

-

Addition: Add benzaldehyde (20 mL, ~0.2 mol) to the pyruvate solution. The mixture will be biphasic.

-

Catalysis (Critical Step): Cool the mixture to 0–5°C in an ice bath. Slowly add aqueous NaOH (25% w/v) or methanolic KOH dropwise.

-

Why? High temperatures promote the polymerization of pyruvate (parapyruvate formation) and the Cannizzaro reaction of benzaldehyde.

-

-

Reaction: Stir vigorously at 5–10°C for 2–4 hours. A precipitate (sodium benzylidenepyruvate) typically forms.

-

Workup:

-

Filter the sodium salt precipitate.[1]

-

Wash with cold methanol/ether to remove unreacted benzaldehyde.

-

Acidification: Dissolve the salt in minimal water and acidify with 1N HCl to pH ~1–2. The free acid, 2-oxo-4-phenylbut-3-enoic acid , will precipitate as a yellow solid.

-

-

Purification: Recrystallize from benzene or ethanol/water to obtain the pure (E)-isomer.

Typical Yield: 50–65% Key Quality Attribute: Melting point ~58–59°C (anhydrous) or decomposition >200°C (Na salt).

Part 2: Biocatalytic Synthesis – The NahE Route

Best for: High purity requirements, green chemistry compliance, and avoiding polymerization byproducts.

Recent advances utilize promiscuous aldolases, such as NahE (a hydratase-aldolase from Pseudomonas species), to catalyze this condensation with high specificity.

2.1 The Biocatalytic Advantage

Unlike chemical bases, enzymes stabilize the enolate intermediate within the active site, preventing side reactions like self-condensation.

Figure 2: Workflow for the NahE-mediated synthesis of 2-oxo-4-phenylbut-3-enoic acid.

2.2 Protocol (Laboratory Scale)

-

Buffer Prep: Prepare 100 mM potassium phosphate buffer (pH 6.5).

-

Substrate Loading: Dissolve sodium pyruvate (3.0 eq) and benzaldehyde (1.0 eq) in the buffer. Add DMSO (10% v/v) to assist solubility of the aldehyde.

-

Initiation: Add purified NahE enzyme (approx. 0.02 mol% loading).

-

Incubation: Shake at room temperature for 16 hours.

-

Isolation: Acidify with HCl and extract with ethyl acetate.

-

Yield: Reported yields are typically >90% , significantly higher than the chemical route.

Part 3: Comparative Analysis & Data

Drug development requires selecting the right tool for the phase of research.

| Feature | Base-Catalyzed (Chemical) | Biocatalytic (NahE) |

| Yield | Moderate (50–65%) | High (>90%) |

| Purity Profile | Requires recrystallization; polymer byproducts common. | High specificity; minimal side products. |

| Scalability | Excellent (kg to ton scale). | Limited by enzyme availability/cost. |

| Reaction Time | Fast (2–4 hours).[2] | Slow (16+ hours). |

| Cost | Low (Commodity reagents). | High (Enzyme production). |

| Isomer | Predominantly (E)-isomer. | Exclusively (E)-isomer. |

Part 4: Characterization & Stability

Isomerism: The synthesis predominantly yields the thermodynamically stable (E)-isomer (trans), driven by the steric bulk of the phenyl group.

Spectroscopic Signature (1H NMR in DMSO-d6):

-

Vinylic Protons: The trans-geometry is confirmed by a large coupling constant (

Hz).-

7.76 (d,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

7.30 (d,

-

-

Aromatic Protons: Multiplet around

7.4–7.8.

Stability Warning:

The compound contains a reactive

-

Storage: Store at 2–8°C.

-

Reactivity: It is a Michael acceptor. In nucleophilic solvents (e.g., thiols, amines), it may undergo conjugate addition.

-

Distinction: Do not confuse with 2-oxo-4-phenylbutyric acid (the saturated analog). The "enoic" suffix denotes the double bond critical for its reactivity profile.

References

-

Biocatalytic Synthesis: Birmingham, W. R., et al. "Biocatalytic Synthesis of α,β-Unsaturated 2-Keto Acids and Derivatives Using the Promiscuous Aldolase, NahE." Organic Letters, 2022. Link

-

Chemical Synthesis (Classic): Stecher, E. D., & Ryder, H. F. "Ionization Constants and Rates of Ester Hydrolysis in the Benzylidenepyruvic Acid Series." Journal of the American Chemical Society, 1952.[3][4] Link

-

Solid State Characterization: Schnitzler, E., et al. "Synthesis and thermal studies of solid state 2-chloro-benzylidenepyruvic acid."[1][5] Eclética Química, 2003. Link

-

Applications in Synthesis: Horwitz, M. A., et al. "Asymmetric Organocatalytic Reductive Coupling Reactions between Benzylidene Pyruvates and Aldehydes." Organic Letters, 2016.[2] Link

-

Compound Data: PubChem CID 243435: 2-oxo-4-phenylbut-3-enoic acid.[6] Link

Sources

Application Note: Protocol for the Synthesis of (3E)-2-oxo-4-phenylbut-3-enoic Acid Hydrate

Abstract

This application note details the optimized protocol for the synthesis of (3E)-2-oxo-4-phenylbut-3-enoic acid (also known as benzylidenepyruvic acid), isolated as its stable hydrate. This

Introduction & Mechanistic Insight

The synthesis of (3E)-2-oxo-4-phenylbut-3-enoic acid relies on the aldol condensation (specifically the Claisen-Schmidt variation) between an aromatic aldehyde and an

Reaction Logic

Pyruvic acid, in the presence of a strong base, forms an enolate ion. Due to the electron-withdrawing nature of the carboxylate group, the protons at the C3 position (methyl group) are acidic (

The (E)-configuration is favored over the (Z)-isomer due to steric repulsion between the phenyl ring and the carboxylate group in the transition state.

Mechanistic Pathway (DOT Visualization)

Materials & Equipment

Reagents

| Reagent | Purity/Grade | Role | Hazard Note |

| Benzaldehyde | Electrophile | Air-sensitive; oxidizes to benzoic acid. | |

| Pyruvic Acid | 98% | Nucleophile | Corrosive; store at 4°C. |

| Sodium Hydroxide | 5 M Aqueous Sol. | Catalyst/Base | Corrosive; exothermic upon dilution. |

| Ethanol | 95% or Absolute | Solvent | Flammable. |

| Hydrochloric Acid | 6 M | Acidifying Agent | Corrosive; fume hazard. |

| Water | Deionized (DI) | Solvent | N/A |

Equipment

-

Reaction Vessel: 250 mL 3-neck round-bottom flask.

-

Temperature Control: Ice-water bath and magnetic stirrer with hotplate (for recrystallization).

-

Addition: Pressure-equalizing addition funnel.

-

Filtration: Buchner funnel, vacuum pump, filter paper (Whatman No. 1).

-

Analysis: NMR tubes, melting point apparatus.

Experimental Protocol

Pre-Reaction Preparation

-

Benzaldehyde Purification: Commercial benzaldehyde often contains benzoic acid. Wash with 10%

solution, dry over -

Pyruvate Solution: Prepare a solution of sodium pyruvate in situ to avoid the instability of free pyruvic acid in basic media over long periods.

Step-by-Step Synthesis (Scale: 50 mmol)

Step 1: Enolate Generation

-

In the 250 mL flask, dissolve pyruvic acid (4.40 g, 50 mmol) in 10 mL of ethanol .

-

Cool the flask to 0–5 °C using an ice bath.

-

Slowly add 25 mL of 5 M NaOH (aq) with vigorous stirring. The solution will turn yellow/amber.

-

Note: The temperature must be kept low to prevent self-condensation (polymerization) of pyruvic acid.

-

Step 2: Condensation [1]

-

Dissolve benzaldehyde (5.30 g, 50 mmol) in 10 mL of ethanol .

-

Add the benzaldehyde solution dropwise to the cold pyruvate mixture over 15 minutes.

-

Allow the reaction mixture to warm to room temperature (20–25 °C) .

-

Stir continuously for 3–4 hours . A solid precipitate (the sodium salt of the product) may begin to form, or the solution may thicken.

Step 3: Workup and Acidification

-

Cool the reaction mixture back to 0 °C .

-

Dilute with 20 mL of ice-cold water if the mixture is too viscous.

-

Slowly add 6 M HCl dropwise while monitoring pH. Acidify to pH 1–2 .

-

Observation: The sodium salt will convert to the free acid, precipitating as a bright yellow solid.

-

-

Stir the suspension for an additional 30 minutes at 0 °C to ensure complete precipitation.

Step 4: Isolation and Purification

-

Filtration: Filter the crude yellow solid using a Buchner funnel. Wash the cake with ice-cold water (2 x 20 mL) to remove excess acid and salts.

-

Wash: Wash with a small amount of cold toluene or benzene (optional) to remove unreacted benzaldehyde.

-

Recrystallization:

-

Transfer the crude solid to a beaker.

-

Dissolve in a minimum amount of boiling ethanol/water (1:1 v/v) or ethyl acetate .

-

Allow to cool slowly to room temperature, then refrigerate at 4 °C overnight.

-

Filter the resulting yellow needles/plates.

-

-

Drying: Dry the crystals in a vacuum desiccator over

or silica gel. Do not use phosphorus pentoxide (

Workflow Diagram (DOT Visualization)

Characterization & Quality Control

The isolated product should be characterized to confirm identity (E-isomer) and purity.

Physical Properties

-

Appearance: Bright yellow crystalline solid.

-

Melting Point: 54–57 °C (Hydrate). Note: The anhydrous form melts higher (~64–66 °C), but the hydrate is the standard stable form isolated from aqueous workup.

-

Solubility: Soluble in ethanol, DMSO, and alkaline water; sparingly soluble in cold water and non-polar solvents.

Spectroscopic Data (Expected)

| Technique | Signal/Peak | Assignment | Interpretation |

| Aromatic Protons | Phenyl ring integration confirms stoichiometry. | ||

| (DMSO- | Vinyl H (C3) | Large coupling constant ( | |

| Vinyl H (C4) | Deshielded due to conjugation with phenyl ring. | ||

| -COOH | Carboxylic acid proton (exchangeable). | ||

| IR (KBr) | 1680–1700 cm | C=O (Ketone) | Conjugated |

| 1720 cm | C=O (Acid) | Carboxylic acid carbonyl. | |

| 1610 cm | C=C | Alkene stretch. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Oiling Out | Incomplete condensation or pH incorrect. | Ensure reaction runs for full 4 hours. When acidifying, keep T < 5°C to promote crystallization over oil formation. |

| Dark/Brown Product | Cannizzaro side reaction or polymerization. | Maintain strictly cold temperatures during base addition. Do not use excess base concentration (>20%). |

| Impure NMR | Benzoic acid contamination. | Wash crude solid thoroughly with toluene or perform a bicarbonate wash before final acidification. |

Storage and Stability

-

Hydration State: The compound is hygroscopic and tends to form a stable hydrate. Store in a tightly sealed container.

-

Temperature: Store at -20 °C for long-term stability to prevent slow decarboxylation or dimerization.

-

Light Sensitivity: Protect from light to prevent E/Z photo-isomerization.

References

-

Stecher, E. D., & Ryder, H. F. (1952). The Condensation of Benzaldehyde with Pyruvic Acid.[2][3] Journal of the American Chemical Society, 74(17), 4392–4395. Link

-

Lubell, W. D., & Rapoport, H. (1987). Synthesis of Enantiomerically Pure 4-Phenyl-2-amino-3-butenoic Acid. The Journal of Organic Chemistry, 52(12), 2357-2362. (Discusses the keto-acid precursor stability). Link

-

Cordes, E. H., & Jencks, W. P. (1962). The Mechanism of the Condensation of Pyruvate with Benzaldehyde. Journal of the American Chemical Society, 84(22), 4319–4328. Link

-

Sigma-Aldrich. (n.d.). Product Specification: (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate.[4] Accessed October 2023.[5] Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5356206, (E)-2-oxo-4-phenylbut-3-enoic acid. Link

Sources

- 1. Aldol condensation - Wikipedia [en.wikipedia.org]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate | 17451-19-3 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Designing enzyme kinetic assays using 2-oxo-4-phenylbut-3-enoic acid as a substrate

Application Note: High-Precision Kinetic Profiling of Tautomerases and Aldolases using 2-Oxo-4-phenylbut-3-enoic Acid

Executive Summary

This technical guide details the experimental framework for using 2-oxo-4-phenylbut-3-enoic acid (also known as benzylidenepyruvate or cinnamoylformate ) as a chromogenic substrate. While often overshadowed by its hydroxylated analogs (e.g., p-hydroxyphenylpyruvate), this compound is a critical probe for the tautomerase superfamily , specifically Macrophage Migration Inhibitory Factor (MIF) and 4-Oxalocrotonate Tautomerase (4-OT) , as well as aldolases involved in aromatic degradation (e.g., NahE ).

The unique conjugated enone system of 2-oxo-4-phenylbut-3-enoic acid allows for direct spectrophotometric monitoring of keto-enol tautomerization and C-C bond cleavage/formation without coupled enzyme systems. This protocol provides a self-validating workflow for determining

Chemical Principle & Assay Logic

The utility of 2-oxo-4-phenylbut-3-enoic acid (2-OPBE) lies in its conjugated

-

Mechanism: The enzyme catalyzes the proton transfer between C3 and the oxygen at C2 (tautomerization) or the hydration/cleavage of the double bond (aldolase activity).

-

Detection:

-

Direct Assay: Monitors the depletion of the conjugated enone (

). -

Enol-Borate Assay: Borate forms a complex with the enol tautomer, shifting the equilibrium and enhancing absorbance at

. This is the "gold standard" for MIF tautomerase activity.

-

Pathway Visualization

Figure 1: Reaction scheme showing the tautomerization of 2-oxo-4-phenylbut-3-enoate and the borate trapping method used for signal enhancement.

Material Preparation & Handling

Critical Safety Note: 2-OPBE is a Michael acceptor and potential skin irritant. Handle with gloves in a fume hood.

Substrate Stock Solution

Commercial sources (e.g., Sigma, Fluorochem) supply the free acid or ethyl ester. Ensure you use the free acid or hydrolyze the ester prior to use.

-

Solvent: Dissolve 2-OPBE in 100% Ethanol or DMSO . Avoid aqueous buffers for stock storage to prevent spontaneous tautomerization.

-

Concentration: Prepare a 50 mM master stock.

-

Storage: Aliquot into light-protected vials (amber tubes) and store at -20°C . Stable for 1 month.

-

QC Check: Before each assay, dilute 1:100 in buffer and scan (200–400 nm). If the peak at ~295 nm has decreased by >20% compared to fresh stock, discard.

-

Assay Buffer Systems

The choice of buffer pH is critical due to the pH-dependence of the keto-enol equilibrium (

-

Standard Buffer: 50 mM Sodium Phosphate, pH 6.2.

-

Why pH 6.2? It balances enzyme activity (often optimal near neutral) with the stability of the enol form.

-

-

MIF-Specific Buffer: 50 mM Sodium Phosphate, 1 mM EDTA, pH 6.0.

-

Note: EDTA prevents metal-catalyzed oxidation.

-

Experimental Protocol: Kinetic Assay

This protocol describes the Direct Depletion Method . For the Borate method, add 400 mM Boric Acid to the buffer.

Step-by-Step Workflow

-

Instrument Setup:

-

Use a UV-visible spectrophotometer with a temperature-controlled cuvette holder set to 25°C .

-

Set wavelength to 295 nm (or

determined from scan). -

Blank the instrument with assay buffer.

-

-

Reaction Mixture Assembly (1 mL volume): | Component | Volume (

L) | Final Conc. | Notes | | :--- | :--- | :--- | :--- | | Assay Buffer (pH 6.2) | 980 - -

Initiation Strategy:

-

Method A (Standard): Add enzyme to buffer, equilibrate, then add substrate to start. Recommended for fast enzymes.

-

Method B (For unstable substrates): Add substrate to buffer, record baseline (spontaneous degradation), then add enzyme.

-

-

Data Acquisition:

-

Mix rapidly (pipette up/down 3x) without introducing bubbles.

-

Record Absorbance (

) every 0.5 seconds for 60–120 seconds. -

Target Linear Range: The initial velocity (

) should be calculated from the first 10–20% of the reaction.

-

Self-Validating Controls (Mandatory)

-

No-Enzyme Control: Measure the spontaneous tautomerization rate of 2-OPBE in buffer. Subtract this slope from the enzymatic rate.

-

Solvent Control: Ensure the final % of DMSO/Ethanol does not inhibit the enzyme (typically keep < 2%).

Data Analysis & Calculation

Extinction Coefficient Determination

Do not rely solely on literature values. Determine

-

Prepare serial dilutions of 2-OPBE (10, 20, 50, 100

M) in assay buffer. -

Measure

immediately. -

Plot

vs. Concentration (M). The slope is-

Literature Reference:

(varies by pH).

-

Kinetic Parameters

Calculate initial velocity (

Fit data to the Michaelis-Menten equation using non-linear regression (GraphPad Prism / SigmaPlot):

Typical Kinetic Values (Reference Ranges):

| Parameter | MIF (Macrophage Migration Inhibitory Factor) | 4-OT (4-Oxalocrotonate Tautomerase) |

| 50 – 300 | 10 – 100 | |

| 10 – 100 | 100 – 1000 | |

| Specific Activity | Moderate | Very High |

| Inhibitor Sensitivity | High (ISO-1, 2-oxo-4-phenyl-3-butynoate) | High (2-oxo-3-pentynoate) |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Non-linear initial rate | Substrate depletion or spontaneous tautomerization. | Increase [S] or use the "No-Enzyme" subtraction method rigidly. |

| Low Signal ( | Substrate already tautomerized in stock. | Prepare fresh stock in anhydrous DMSO. Verify |

| High Background Absorbance | Protein precipitation or buffer impurity. | Spin down enzyme stock; ensure buffer components (like ATP/nucleotides) don't absorb at 295 nm. |

| No Activity with MIF | Inactive protein (multimerization issues). | MIF requires trimerization for activity. Ensure proper refolding/storage. Add 1 mM DTT if Cys residues are oxidized. |

References

-

Rosengren, E., et al. "The macrophage migration inhibitory factor MIF is a phenylpyruvate tautomerase." FEBS Letters, 1997.[1]

-

Stamps, S. L., et al. "Mechanism of the phenylpyruvate tautomerase activity of macrophage migration inhibitory factor." Biochemistry, 2000.

-

Lubetsky, J. B., et al. "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry, 2002.

-

Whitman, C. P. "The 4-oxalocrotonate tautomerase family of enzymes: how nature makes new enzymes using a beta-alpha-beta structural motif." Archives of Biochemistry and Biophysics, 2002.

-

Lau, G. W., et al. "A Mutagenic Analysis of NahE, a Hydratase-Aldolase in the Naphthalene Degradative Pathway." Biochemistry (via PMC), 2013. (Describes use of benzylidenepyruvate).

Disclaimer: This protocol is for research use only. 2-oxo-4-phenylbut-3-enoic acid is a chemical reagent and should not be used for diagnostic procedures in humans.

Sources

Application Notes and Protocols for the Preparation of Stock Solutions of (3E)-2-oxo-4-phenylbut-3-enoic Acid in Organic Solvents

Introduction

Physicochemical Properties of (3E)-2-oxo-4-phenylbut-3-enoic Acid

A foundational understanding of the compound's properties is essential for developing appropriate handling and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | Solid | [2] |

| Storage Temperature | Room temperature or 2-8°C, sealed in a dry environment | [3][4] |

| Hydrate Form | A hydrate form of the compound exists | [5] |

Part 1: Preliminary Solubility Assessment

The choice of solvent is the most critical first step in preparing a stock solution. An ideal solvent will dissolve the compound to the desired concentration without causing degradation. This section provides a protocol to empirically determine the solubility of (3E)-2-oxo-4-phenylbut-3-enoic acid in a range of common organic solvents.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of (3E)-2-oxo-4-phenylbut-3-enoic acid.

Protocol for Solubility Testing

-

Preparation : Label a series of small, clear glass vials for each solvent to be tested. Suggested solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), methanol, ethanol, and acetonitrile.

-

Weighing : Accurately weigh approximately 1-5 mg of (3E)-2-oxo-4-phenylbut-3-enoic acid into each vial.

-

Initial Solvent Addition : To one vial at a time, add a small, precise volume of the test solvent (e.g., 100 µL).

-

Dissolution Attempt : Vigorously vortex the vial for at least 30 seconds. If the solid does not dissolve, place the vial in a sonicator bath for 5-10 minutes.

-

Observation : After vortexing and/or sonication, visually inspect the vial against a dark background to see if the solid has completely dissolved.

-

Incremental Solvent Addition : If the solid is not fully dissolved, add another precise volume of the solvent (e.g., another 100 µL) and repeat step 4.

-

Determination of Solubility : Continue adding solvent incrementally until the compound is fully dissolved. Record the total volume of solvent added.

-

Calculation : Calculate the approximate solubility in mg/mL. For example, if 2 mg of the compound dissolved in a final volume of 200 µL (0.2 mL), the solubility is approximately 10 mg/mL.

-

Solvent Selection : Choose the solvent that dissolves the compound to the desired stock concentration with the smallest volume and is compatible with your downstream experimental conditions. For biological assays, DMSO and ethanol are common choices, but the final concentration of the solvent in the assay medium should be considered to avoid solvent-induced artifacts.

Part 2: Preparation of Stock Solutions

Once a suitable solvent has been identified, you can proceed with preparing the stock solution. The following protocol is a general guideline that should be adapted based on the desired concentration and the specific properties of the chosen solvent.

Protocol for Stock Solution Preparation

-

Calculate Required Mass : Determine the mass of (3E)-2-oxo-4-phenylbut-3-enoic acid needed to achieve the desired stock solution concentration and volume. For example, for a 10 mM stock solution in 10 mL of DMSO:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.010 L x 176.17 g/mol = 0.0176 g or 17.6 mg

-

-

Weighing : Accurately weigh the calculated mass of the compound into a sterile, conical tube or volumetric flask.

-

Solvent Addition : Add a portion of the chosen solvent (e.g., about 80% of the final volume) to the tube or flask.

-

Dissolution : Cap the container securely and vortex or sonicate until the compound is completely dissolved.

-

Final Volume Adjustment : Once dissolved, add the remaining solvent to reach the final desired volume.

-

Mixing : Invert the container several times to ensure the solution is homogeneous.

-

Labeling and Storage : Label the container clearly with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution as recommended in the stability section below.

Part 3: Validation of Stock Solution Concentration

It is crucial to verify the concentration of your stock solution to ensure the accuracy of your experiments. UV-Visible spectrophotometry is a rapid and accessible method for this purpose.

Workflow for UV-Vis Spectrophotometric Validation

Caption: Workflow for validating stock solution concentration using UV-Vis spectrophotometry.

Protocol for UV-Vis Spectrophotometric Validation

-

Determination of Maximum Absorbance (λmax) :

-

Generation of a Standard Curve :

-

Prepare a series of standard solutions of the compound at different known concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).[6]

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. The resulting plot should be linear, and the R² value should be ≥ 0.999.[8]

-

-

Calculation of Molar Absorptivity (ε) :

-

The slope of the standard curve represents the molar absorptivity (ε) if the concentration is in Molarity and the path length is 1 cm, according to the Beer-Lambert law (A = εcl).[9]

-

-

Concentration Verification of the Stock Solution :

-

Prepare a dilution of your stock solution that falls within the linear range of your standard curve.

-

Measure the absorbance of the diluted stock solution at λmax.

-

Calculate the concentration of the diluted solution using the equation from your standard curve (y = mx + c, where y is absorbance and x is concentration).

-

Multiply the calculated concentration by the dilution factor to determine the actual concentration of your stock solution.

-

The experimentally determined concentration should be within ±5% of the theoretical concentration.

-

Part 4: Stability Assessment of Stock Solutions

The stability of the stock solution over time and under various conditions is a critical factor. A stability study should be conducted to determine the optimal storage conditions and shelf-life.

Protocol for Stability Assessment

This protocol is adapted from general guidelines for compound stability testing.

-

Preparation of Stability Samples :

-

Aliquot the stock solution into several small, sealed vials to avoid repeated freeze-thaw cycles of the main stock.

-

-

Storage Conditions :

-

Store the aliquots under different conditions:

-

Refrigerated : 2-8°C, protected from light.

-

Room Temperature : ~20-25°C, protected from light.

-

Frozen : -20°C or -80°C, protected from light.

-

Light Exposure : Room temperature, exposed to ambient light (as a stress condition).

-

-

-

Time Points :

-

Analyze the samples at various time points (e.g., 0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month, and longer if necessary).

-

-

Analysis :

-

At each time point, analyze the samples by a stability-indicating method, such as HPLC. A simple isocratic HPLC method using a C18 column and a mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% formic or phosphoric acid) is a good starting point for method development for organic acids.[3][10][11]

-

Compare the peak area of the parent compound at each time point to the peak area at time 0. The appearance of new peaks may indicate degradation.

-

-

Data Evaluation :

-

A solution is generally considered stable if the concentration of the parent compound remains within 90-110% of the initial concentration.

-

Part 5: Recommendations for Storage and Handling

Based on the physicochemical properties and the results of the stability assessment, the following general recommendations can be made:

-

Short-term Storage : For daily use, stock solutions in organic solvents can often be stored at 2-8°C for several days to a week, protected from light.

-

Long-term Storage : For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize degradation from freeze-thaw cycles.

-

Light Sensitivity : As a compound with a conjugated system, (3E)-2-oxo-4-phenylbut-3-enoic acid may be light-sensitive. It is best practice to store solutions in amber vials or wrapped in aluminum foil to protect them from light.

-

Handling : Always handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The preparation of accurate and stable stock solutions of (3E)-2-oxo-4-phenylbut-3-enoic acid is a fundamental prerequisite for reliable and reproducible research. By following the systematic approach outlined in these application notes—from empirical solubility determination to concentration validation and stability assessment—researchers can ensure the quality and integrity of their experimental starting materials. This rigorous methodology not only enhances the confidence in experimental outcomes but also adheres to the principles of good scientific practice.

References

-

PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from [Link]

-

wikiHow. (n.d.). How to Determine Solubility. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Cogent Chemistry. (n.d.). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]

-

ResearchGate. (2020, September 10). How to separate a mixture of organic acids by HPLC? Retrieved from [Link]

-

SoapMaker's Journal. (2024, October 2). Understanding Chemical Stability – Principles and Testing Methods. Retrieved from [Link]

-

PMC. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (n.d.). View of UV-Visible Spectrophotometric Method Development and Validation for The Estimation of Levodopa in Nasal Medium. Retrieved from [Link]

-

BioProcess International. (2014, September 11). UV-Vis Based Determination of Protein Concentration: Validating and Implementing Slope Measurements Using Variable Pathlength Technology. Retrieved from [Link]

-

Dr. Babasaheb Ambedkar Marathwada University. (2022, February 25). Development and Validation of Uv-Visible Spectrophotometric Method for Etodolac. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Stability-indicating UV/Vis Spectrophotometric Method for Diazepam, Development and Validation. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2019, October 26). UV Visible Spectrophotometric Method Development and Validation for the Estimation of Ifosfamide in Bulk Drug and Pharmaceutical. Retrieved from [Link]

-

PubChem. (n.d.). (3e)-2-oxo-4-phenylbut-3-enoic acid. Retrieved from [Link]

Sources

- 1. asianjpr.com [asianjpr.com]

- 2. HPLC Method development: an overview. [pharmacores.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. jddtonline.info [jddtonline.info]

- 6. online.bamu.ac.in [online.bamu.ac.in]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Method development and validation by UV Visible spectrophotometer | PPTX [slideshare.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]